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molecular formula C16H22N2O4 B069550 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid CAS No. 162046-66-4

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Cat. No. B069550
M. Wt: 306.36 g/mol
InChI Key: BEDWYXZFIYMEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648368

Procedure details

A mixture of 22-3 (700 mg, 2.2 mmol), 1N NaOH, and ethanol (10 mL) was heated at 40° C. for 4 hours. The cooled reaction mixture was acidified with 10% KHSO4 and then extracted with EtOAc. The organic portion was washed with brine, dried (MgSO4) and concentrated to give 22-4 as a white solid. TLC Rf =0.80 (silica, 10:0.5:0.5 CH2Cl2 /CH3OH/AcOH);
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:23]=[CH:22][C:17]([C:18]([O:20]C)=[O:19])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[OH-].[Na+].OS([O-])(=O)=O.[K+]>C(O)C>[C:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([OH:20])=[O:19])=[CH:22][CH:23]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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